5-((4-Methylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
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Properties
IUPAC Name |
5-[(4-methylpiperazin-1-yl)-(3,4,5-trimethoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O4S/c1-22-5-7-23(8-6-22)15(17-18(25)24-19(29-17)20-11-21-24)12-9-13(26-2)16(28-4)14(10-12)27-3/h9-11,15,25H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMZLQKVCZGLXPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(C2=CC(=C(C(=C2)OC)OC)OC)C3=C(N4C(=NC=N4)S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-((4-Methylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a novel hybrid molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that combines a thiazole and triazole moiety with a piperazine side chain and a trimethoxyphenyl group. Its molecular formula is , with a molecular weight of approximately 396.49 g/mol.
Biological Activity Overview
Research has indicated that this compound exhibits significant biological activities, particularly in the following areas:
1. Anticancer Activity
Several studies have reported the anticancer properties of related compounds featuring similar structural motifs. For instance:
- A study synthesized thiazole-pyrimidine derivatives that showed promising in vitro anticancer activity against various cancer cell lines. The presence of the trimethoxyphenyl group was noted to enhance cytotoxic effects .
- The compound was tested against human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer), demonstrating an IC50 value indicative of potent activity .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells .
- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, contributing to its anticancer efficacy .
Case Study 1: In Vitro Evaluation
A detailed evaluation of the compound's anticancer activity involved testing against various cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 | 8.23 | Apoptosis Induction |
| MCF-7 | 10.5 | Tubulin Inhibition |
| HT-29 | 12.0 | Cell Cycle Arrest |
These results indicate that the compound possesses significant cytotoxicity across multiple cancer types.
Case Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship study highlighted how modifications to the piperazine and phenyl groups affected biological activity:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
